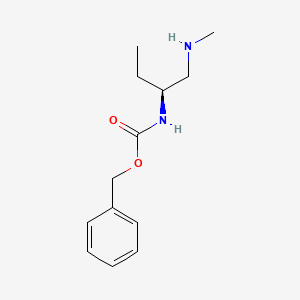![molecular formula C9H8F3N3O2 B8131999 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The trifluoroacetate salt form enhances its solubility and stability, making it more suitable for various applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrrole ring, followed by its fusion with a pyridine ring through cyclization reactions . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-B]Pyridine: Known for its kinase inhibitory activity.
1H-Pyrrolo[2,3-A]Pyrazine: Exhibits significant antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific trifluoroacetate form, which enhances its solubility and stability, making it more versatile for various applications .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-5-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.C2HF3O2/c8-7-3-5-1-2-9-6(5)4-10-7;3-2(4,5)1(6)7/h1-4,9H,(H2,8,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNTLTYTJUHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B8131972.png)
![7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine](/img/structure/B8131980.png)
![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)






